molecular formula C18H16F3NO B1325711 3-Azetidinomethyl-3'-trifluoromethylbenzophenone CAS No. 898771-93-2

3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1325711
CAS No.: 898771-93-2
M. Wt: 319.3 g/mol
InChI Key: CIMXLOKWUQCXTR-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO It is characterized by the presence of an azetidine ring, a trifluoromethyl group, and a benzophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling with Benzophenone: The final step involves the coupling of the azetidine and trifluoromethyl intermediates with benzophenone under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Azetidinomethyl-3’-trifluoromethylbenzophenone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azetidinomethyl-4’-trifluoromethylbenzophenone
  • 3-Azetidinomethyl-3’-difluoromethylbenzophenone
  • 3-Azetidinomethyl-3’-trifluoromethylacetophenone

Uniqueness

3-Azetidinomethyl-3’-trifluoromethylbenzophenone is unique due to the specific combination of its structural features, including the azetidine ring, trifluoromethyl group, and benzophenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-2-6-15(11-16)17(23)14-5-1-4-13(10-14)12-22-8-3-9-22/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXLOKWUQCXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643268
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-93-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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